Product packaging for Vinyl neononanoate(Cat. No.:CAS No. 54423-67-5)

Vinyl neononanoate

Cat. No.: B1630357
CAS No.: 54423-67-5
M. Wt: 184.27 g/mol
InChI Key: WBZPMFHFKXZDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction to Vinyl Neononanoate

Chemical Identity and Nomenclature

This compound (CAS 54423-67-5) is a mixture of isomeric vinyl esters derived from neononanoic acid, a tertiary carboxylic acid with nine carbon atoms. Its molecular formula is C₁₁H₂₀O₂ , and its IUPAC name is ethenyl 6,6-dimethylheptanoate . The compound’s structure features a highly branched aliphatic chain attached to a vinyl ester group (Figure 1), which contributes to its hydrophobic properties and chemical stability .

Key Identifiers:
Property Value Source
Molecular Weight 184.28 g/mol
Density (25°C) 0.887 g/mL
Boiling Point 188°C
Refractive Index (20°C) 1.441
Solubility in Water <0.1% (20–80°C)

Synonymous designations include VeoVa™ 9 (Hexion’s trade name) and vinyl ester of Versatic™ acid 9 , reflecting its commercial origins . The "9" denotes the nine-carbon backbone of the neononanoic acid precursor .

Role in Polymer Science and Industrial Chemistry

This compound’s branched structure imparts distinct advantages in polymer design:

Enhanced Hydrolytic Stability

The absence of α-hydrogens in its tertiary carbon structure prevents alkaline hydrolysis, a common failure mode for linear vinyl esters . Polymers incorporating 15–25% VeoVa™ 9 exhibit 30–50% higher alkali resistance compared to vinyl acetate homopolymers .

Tailored Glass Transition Temperatures (Tg)

VeoVa™ 9 elevates polymer hardness, with homopolymers exhibiting a Tg of +70°C . In copolymers, it balances flexibility and rigidity:

  • Vinyl acetate/VeoVa™ 9 (65/35) : Tg ≈ 13–20°C
  • Butyl acrylate/VeoVa™ 9 : Adjustable Tg for coatings
Industrial Applications
Application Function Example Products Source
Decorative Paints Improves scrub resistance Interior/exterior emulsions
Masonry Coatings UV and efflorescence resistance Cementitious renders
Pressure-Sensitive Adhesives Enhances tack and durability Packaging tapes
Mortar Additives Redispersible powders Tile adhesives

For instance, Celvolit™ 2456 (Hexion), a VA/VeoVa™ 9 copolymer, is used in exterior paints for its superior fade resistance compared to styrene-acrylic alternatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1630357 Vinyl neononanoate CAS No. 54423-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl 6,6-dimethylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZPMFHFKXZDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068954
Record name Vinyl neononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54423-67-5
Record name Neononanoic acid, ethenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054423675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neononanoic acid, ethenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinyl neononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl neononanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Free-Radical Polymerization of Vinyl Neononanoate

Free-radical polymerization is the most widely reported method for synthesizing poly(this compound). This process involves initiating this compound monomers with radical-forming agents, enabling chain growth and termination under controlled conditions.

Initiator Systems and Reaction Conditions

Two primary initiators are employed:

  • 2,2’-Azobis(2-cyano-pentanol) (ACPEN) : A di-hydroxy functional initiator that introduces terminal hydroxyl groups, facilitating telechelic polymer synthesis.
  • 2,2’-Azobis(2-methylpropionitrile) (AIBN) : A non-functional initiator for standard polymerization without end-group modification.

Reactions are typically conducted at 80°C in bulk or solution (e.g., ethyl acetate). For example, a solution polymerization with 0.95 M this compound and 16 mM AIBN yielded polymers with a number-average molar mass ($$ M_n $$) of 16.0 kg·mol⁻¹ and a polydispersity (PD) of 1.6.

Role of Chain Transfer Agents

Allyl alcohol is added to regulate molar mass by terminating growing chains. In bulk polymerizations with 32 mM allyl alcohol, $$ M_n $$ decreased from 83 kg·mol⁻¹ (no agent) to 14 kg·mol⁻¹, demonstrating effective control over polymer architecture.

Table 1: Bulk Polymerization Outcomes with Varying Allyl Alcohol Concentrations
[Allyl Alcohol] (10⁻² mol·dm⁻³) $$ M_n $$ (kg·mol⁻¹) Polydispersity
0 83 2.8
32 14 1.5

Solution Polymerization for Telechelic Polymers

Telechelic poly(this compound), functionalized with hydroxyl groups at both chain ends, is synthesized using ACPEN in solution. This method enables precise control over end-group functionality, critical for block copolymer or network formation.

Optimization of Hydroxy Content

By adjusting initiator and monomer ratios, researchers achieved 100% telechelic functionality . For instance, a 0.55 M monomer solution with 1.4 mM ACPEN and 1.5 mM allyl alcohol produced polymers with $$ M_n = 9.5 $$ kg·mol⁻¹ and PD = 1.5.

Characterization via NP-GPEC

Normal-phase gradient polymer elution chromatography (NP-GPEC) separated polymers by end-group functionality. Hydroxy-telechelic species eluted earlier due to reduced adsorption, confirming successful synthesis.

Copolymerization with Vinyl Acetate

This compound’s copolymerization with vinyl acetate (VAc) produces materials with enhanced hydrophilicity and adhesive properties. The reactivity ratios ($$ r1 = 0.94 $$ for VV-9, $$ r2 = 0.96 $$ for VAc) indicate near-ideal azeotropic behavior, enabling uniform terpolymers with vinyl alcohol units after hydrolysis.

Impact on Material Properties

Blending 40 wt% poly(VV-9-co-VAc) with low-density polyethylene (LDPE) reduced water contact angles from 98° to 76°, significantly improving hydrophilicity.

Challenges and Industrial Considerations

Precipitation Difficulties

Low molar mass, high hydroxy-content polymers resist precipitation in methanol, necessitating alternative solvents like cold hexane.

Thermal Stability

With a boiling point of 188°C and flash point of 144°F , this compound requires careful handling during high-temperature reactions.

Chemical Reactions Analysis

Vinyl neononanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Polymer Synthesis

Vinyl neononanoate is primarily utilized as a monomer in the synthesis of polymers. Its unique branched structure contributes to the properties of the resulting copolymers, which can exhibit enhanced flexibility, adhesion, and thermal stability.

Case Study: Copolymer Development

A study published in the Industrial & Engineering Chemistry Research journal highlights the use of this compound in copolymer formulations aimed at improving adhesive properties. The copolymers demonstrated significant improvements in hydrophilicity and oxygen barrier properties compared to traditional formulations .

Property This compound Copolymer Traditional Copolymer
Adhesive StrengthHigherLower
HydrophilicityEnhancedModerate
Oxygen BarrierSuperiorStandard

Coatings and Adhesives

This compound is also employed in the formulation of coatings and adhesives. Its incorporation into these materials can improve their performance characteristics, making them suitable for various applications, including automotive and construction industries.

Application Example: Automotive Coatings

Research indicates that coatings formulated with this compound exhibit better resistance to environmental factors such as moisture and UV radiation. This property is crucial for automotive applications where durability is essential .

Emulsion Polymerization

The compound is used in emulsion polymerization processes, where it acts as a hydrophobic monomer. This method allows for the production of polymers with desirable properties such as low viscosity and high stability.

Case Study: Emulsion Polymerization

A patent outlines the use of this compound in emulsion polymerization to create hydrophobic coatings suitable for various substrates. The resulting polymers showed improved water repellency and adhesion properties compared to those produced with traditional monomers .

Potential Future Applications

Given its versatile nature, this compound may find additional applications in areas such as:

  • Biomedical Materials : Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
  • Environmental Applications : Its hydrophobic properties could be beneficial in developing materials for oil spill remediation.

Mechanism of Action

The mechanism of action of vinyl neononanoate involves its ability to undergo polymerization reactions, forming long-chain polymers. These polymers can interact with various molecular targets, including enzymes and receptors, depending on the specific application . The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Hydrophobicity: this compound’s branched C₉ acyl chain confers higher hydrophobicity (LogP = 3.28) compared to short-chain esters like vinyl acetate (LogP = 0.73) but lower than linear long-chain esters like vinyl decanoate (LogP = 4.50) .
  • Boiling Point : Intermediate boiling point (188°C) aligns with its medium-chain structure, contrasting sharply with volatile short-chain esters (e.g., vinyl acetate, 72°C) .

Reactivity in Enzymatic Transesterification

In enzymatic catalysis, this compound’s reactivity is influenced by steric hindrance from its branched acyl chain. Comparative studies with LipBA lipase revealed:

Acyl Donor Conversion to Chloramphenicol Ester Reaction Time Key Limitation
Vinyl Propionate 81% 4 h High reactivity, short-chain
This compound ≤55% 8 h Steric hindrance, slow kinetics
Vinyl Decanoate ≤50% 8 h Poor solubility, low reactivity

Reaction conditions: 50°C, ethanol solvent, enzyme loading 4.0 g/L, acyl donor/chloramphenicol molar ratio 5:1 .

Mechanistic Insights :

  • The branched structure of this compound impedes substrate binding in LipBA’s active site, reducing regioselective acylation efficiency .
  • Short-chain donors (e.g., vinyl propionate) achieve faster conversion due to lower steric bulk and better compatibility with the enzyme’s catalytic pocket .

Polymer Chemistry

This compound is copolymerized with ethylene or vinyl ethylene carbonate to synthesize hydrophobic polymers for coatings and adhesives. Compared to vinyl neodecanoate (C₁₀), it provides a balance of flexibility and hydrophobicity in terpolymers .

Fuel Additives

Ethylene-vinyl neononanoate copolymers (8–21 mol% ester content) improve cold-flow properties in biodiesel. Its branched structure reduces crystallinity more effectively than linear esters like vinyl laurate .

Biological Activity

Vinyl neononanoate, a compound with the chemical formula C11_{11}H20_{20}O2_2, is an ester derived from neononanoic acid. This compound has garnered interest in various fields, particularly in polymer chemistry and potential biomedical applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.

This compound is characterized by its structure, which includes a vinyl group that contributes to its reactivity and potential applications in polymerization processes. Key properties include:

  • Molecular Weight : 184.28 g/mol
  • Boiling Point : Approximately 188 °C
  • Density : 0.887 g/mL at 25 °C
  • Refractive Index : n20/Dn_{20}/D = 1.441 .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Transesterification : Utilizing lipases for regioselective acylation.
  • Polymerization : As a monomer in the production of functionalized polymers.

These methods have been explored for their efficiency and yield in producing high-purity this compound.

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant activity, which is essential in preventing oxidative stress-related damage in biological systems. The incorporation of this compound into polymer matrices has shown promise in enhancing the stability and efficacy of antioxidants in various formulations .

Case Studies

  • Zwitterionic Polymer Compositions :
    • Research has demonstrated that zwitterionic polymer-insulin compositions incorporating this compound can exhibit biological activity similar to or better than unconjugated insulin. These compositions are designed to respond to glucose levels, making them suitable for diabetes management .
  • Functionalized Polymers :
    • A study highlighted the preparation of free radical scavenging polymers using this compound as a functional monomer. These polymers displayed significant antioxidant properties, suggesting potential applications in biomedical devices and drug delivery systems .

Data Table: Properties and Applications

PropertyValueApplication
Molecular FormulaC11_{11}H20_{20}O2_2Polymer synthesis
Antioxidant ActivityModerate to HighBiomedical applications
Boiling Point188 °CChemical processing
Density0.887 g/mLFormulation stability

Research Findings

  • Polymerization Studies :
    • This compound has been evaluated for its reactivity in copolymerization processes, demonstrating favorable characteristics for producing high-performance materials .
  • Biocompatibility Assessments :
    • Preliminary assessments indicate that polymers derived from this compound exhibit biocompatibility, making them suitable candidates for medical applications such as drug delivery systems and tissue engineering scaffolds.
  • Enzymatic Reactions :
    • The use of specific lipases has been explored to enhance the regioselectivity and yield of this compound derivatives, indicating a promising avenue for green chemistry applications .

Q & A

Q. What experimental methodologies are recommended for synthesizing vinyl neononanoate with high purity and yield?

To optimize synthesis, employ controlled reaction conditions (e.g., temperature, catalyst loading) and validate purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Replicate trials to assess reproducibility and use factorial design to isolate variables influencing yield, such as solvent polarity or reaction time . For data consistency, report deviations and apply statistical tools (e.g., ANOVA) to identify significant factors .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Design accelerated stability studies using controlled environments (e.g., elevated temperature, humidity) and monitor degradation via HPLC or FTIR. Include control groups and replicate samples to account for batch variability. Tabulate data on degradation kinetics (e.g., half-life) and apply regression models to predict shelf-life . Ensure ethical data reporting by disclosing measurement uncertainties (e.g., instrument error margins) .

Q. What analytical techniques are critical for identifying impurities in this compound batches?

Combine chromatographic (GC, HPLC) and spectroscopic (NMR, IR) methods for cross-validation. Use reference standards to calibrate instruments and establish detection limits. For trace impurities, employ mass spectrometry with high-resolution settings. Document all protocols to align with reproducibility standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s reactivity?

Adopt a systematic framework:

Replicate studies : Control for variables like solvent purity or atmospheric conditions.

Meta-analysis : Compare datasets using statistical tests (e.g., t-tests) to identify outliers or methodological disparities.

Theoretical alignment : Reconcile findings with reaction mechanisms (e.g., radical vs. ionic pathways) .

Uncertainty quantification : Report confidence intervals for kinetic parameters .

Q. What strategies enhance the validity of computational models predicting this compound’s thermodynamic properties?

  • Parameterization : Use experimentally derived data (e.g., enthalpy of formation) to calibrate molecular dynamics simulations.
  • Cross-validation : Compare results across multiple software (e.g., Gaussian, COSMO-RS) and refine models using sensitivity analysis .
  • Peer review : Submit computational protocols for independent verification to mitigate algorithmic bias .

Q. How can factorial design improve investigations into this compound’s role in copolymerization?

Implement a 2^k factorial design to evaluate interactions between variables (e.g., initiator concentration, monomer ratio). For example:

FactorLevel 1Level 2
Temperature60°C80°C
Catalyst0.1 mol%0.5 mol%

Analyze main effects and interaction plots to optimize molecular weight and polydispersity. Use ANOVA to distinguish significant factors (p < 0.05) .

Q. What methodological safeguards are essential when studying this compound’s toxicity in biological systems?

  • Dose-response assays : Include positive/negative controls and replicate across cell lines.
  • Ethical reporting : Adhere to OECD guidelines for in vitro/in vivo studies.
  • Data transparency : Disclose confounding variables (e.g., solvent cytotoxicity) and use non-parametric tests for skewed distributions .

Data Management and Analysis

Q. How should researchers address missing or inconsistent data in this compound studies?

  • Imputation : Apply multiple imputation techniques for small datasets or use machine learning (e.g., k-nearest neighbors) for larger datasets.
  • Root-cause analysis : Audit experimental logs to identify procedural errors (e.g., calibration drift).
  • Transparency : Report missing data rates and their potential impact on conclusions .

Q. What statistical approaches are optimal for analyzing non-linear kinetic data in this compound reactions?

Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit models like the Arrhenius equation. Validate fits via residual plots and Akaike’s Information Criterion (AIC). For multi-step mechanisms, apply global kinetic analysis .

Cross-Disciplinary Applications

Q. How can this compound research inform material science innovations?

  • Structure-property relationships : Corrogate ester group positioning with polymer flexibility using MD simulations.
  • Collaborative frameworks : Partner with computational chemists to design functional monomers for targeted applications (e.g., adhesives, coatings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl neononanoate
Reactant of Route 2
Reactant of Route 2
Vinyl neononanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.